molecular formula C15H17NO5 B3912724 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

Cat. No.: B3912724
M. Wt: 291.30 g/mol
InChI Key: PSNFWPCXKUBHGV-UHFFFAOYSA-N
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Description

3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of oxygen-containing heterocycles widely found in nature and have been used in various medicinal and industrial applications.

Properties

IUPAC Name

3-butyl-7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-4-5-6-10-8(2)11-7-12(16(19)20)13(17)9(3)14(11)21-15(10)18/h7,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNFWPCXKUBHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC(=C(C(=C2OC1=O)C)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of coumarin derivatives, including 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one, often involves optimizing the Pechmann reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The nitro group at the 6-position can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butyl and nitro groups in 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits distinguish it from other coumarin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

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